molecular formula C6H5BrN2O2S B1267786 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 50593-92-5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B1267786
CAS No.: 50593-92-5
M. Wt: 249.09 g/mol
InChI Key: YJEWVVYJOJJLBP-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C6H5BrN2O2S and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reaction mixture at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product .

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. In other cases, it may modulate receptor function by interacting with receptor binding sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Fluoro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Iodo-2-(methylthio)pyrimidine-4-carboxylic acid

Comparison: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303203
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-92-5
Record name 50593-92-5
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Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Record name 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
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Synthesis routes and methods I

Procedure details

Mucobromic acid (58.05 g, 0.225 mol) was added to a stirred solution of 2-methyl-2-thio-pseudourea sulfate (62.66 g, 0.225 mol) in water (500 mL) at r.t. The suspension was cooled to 10° C. (ice bath) and triethylamine (94.1 mL, 0.675 mol) was added dropwise over 4 h. The reaction mixture was then left to stand at r.t. for 24 h. Activated carbon (Darco G-60) was added to the now dark red/brown solution and after stirring for 10 min the charcoal was filtered off. The filtrate was acidified with concentrated hydrochloric acid (50 mL) and the yellow precipitate was filtered off, washed with water (2×80 mL) and diethyl ether (2×100 mL), and then placed in a vacuum oven at 50° C. for 2 days to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (33.13 g, 59%) as a yellow amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 2.75 (s, 3H), 9.20 (s, 1H).
Quantity
58.05 g
Type
reactant
Reaction Step One
Quantity
62.66 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
94.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 5° C. triethylamine (16.9 ml) was added dropwise to a solution of mucobromic acid (10.31 g) and 2-methyl-isothiourea (11.13 g) in water (200 ml). After stirring at 5° C. for 3 h, the reaction mixture was allowed to warm up (room temperature) and stirring was continued for another 54 h. The reaction mixture was acidified with conc. HCl (33%). The title product was obtained by filtration. Yield: 4.1 g. MS-ESI: [M+H]+=249/251
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
11.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 4
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

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